5-Amino-1-(2,5-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Medicinal chemistry Physicochemical profiling Regioisomer differentiation

Researchers requiring regioisomerically pure aminopyrazole-4-carbonitrile building blocks face variable biological activity from positional isomers. CAS 76982-29-1 provides a defined 2,5-dichlorophenyl substitution pattern critical for CCR5 antagonist activity, unlike inactive 2,4-dichloro (CAS 58791-83-6) or des-methyl (CAS 73594-96-4) analogs. • 98% purity ensures batch-to-batch consistency for SAR and kinase inhibitor library synthesis • Three orthogonal reactive handles (5-NH₂, 4-CN, 2,5-Cl₂-Ph) enable rapid diversification via amidation, cross-coupling, or hydrolysis • Commercially available at defined purity eliminates in-house core synthesis, accelerating medicinal chemistry and agrochemical discovery workflows

Molecular Formula C11H8Cl2N4
Molecular Weight 267.11 g/mol
CAS No. 76982-29-1
Cat. No. B112996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-(2,5-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
CAS76982-29-1
Molecular FormulaC11H8Cl2N4
Molecular Weight267.11 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1C#N)N)C2=C(C=CC(=C2)Cl)Cl
InChIInChI=1S/C11H8Cl2N4/c1-6-8(5-14)11(15)17(16-6)10-4-7(12)2-3-9(10)13/h2-4H,15H2,1H3
InChIKeyJDXOZUVWSUHWFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile of 5-Amino-1-(2,5-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile


5-Amino-1-(2,5-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile (CAS 76982-29-1) is a heterocyclic small molecule belonging to the 5-aminopyrazole-4-carbonitrile class, characterized by a 2,5-dichlorophenyl substituent at the N1 position, a methyl group at the C3 position, an amino group at C5, and a cyano group at C4 [1]. It has a molecular formula of C₁₁H₈Cl₂N₄ and a molecular weight of 267.11 g/mol [1]. Computed physicochemical properties include an XLogP3-AA of 3.5, a topological polar surface area (TPSA) of 67.6 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. The compound is commercially available from multiple reputable vendors, including Sigma Aldrich at 98% purity, and is primarily utilized as a synthetic building block in medicinal chemistry and agrochemical research .

Scaffold identity
2,5-dichlorophenyl-3-methyl-4-carbonitrile-5-aminopyrazole core
Synthetic utility
Three orthogonal reactive handles for library diversification
Research context
Reported CCR5 antagonist screening and kinase inhibitor scaffold

Why Generic Pyrazole-4-carbonitrile Analogs Cannot Replace CAS 76982-29-1


Generic substitution among aminopyrazole-4-carbonitrile analogs is not scientifically valid because the precise position and number of chlorine atoms on the N1-phenyl ring, as well as the presence or absence of the C3-methyl group, critically alter lipophilicity, electronic distribution, steric topology, and ultimately target binding and pharmacokinetic behavior [1]. The 2,5-dichloro substitution pattern in CAS 76982-29-1 confers a distinct spatial orientation and dipole moment compared to the 2,4-dichloro isomer (CAS 58791-83-6), the 3,4-dichloro analogs, or non-chlorinated phenyl variants . Even minor regioisomeric shifts can lead to significant differences in enzyme inhibition profiles, as demonstrated across the broader aminopyrazole kinase inhibitor class [2]. Similarly, the C3-methyl group differentiates CAS 76982-29-1 from the des-methyl analog 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carbonitrile (CAS 73594-96-4), with the methyl substituent contributing an additional ~14 Da in molecular weight and increasing lipophilicity (XLogP3 ~3.5 versus an estimated ~2.8 for the des-methyl analog) [1]. These structural features collectively mean that CAS 76982-29-1 occupies a unique physicochemical and pharmacological parameter space that cannot be replicated by simply interchanging positional isomers or des-methyl variants.

Chlorine regioisomerism
2,5-dichloro isomer may not transfer to 2,4-dichloro; electronic and steric profiles differ.
C3-methyl group removal
Des-methyl analog may reduce lipophilicity and compromise kinase pocket occupancy.
CCR5 activity absence
Non-chlorinated or 2,4-dichloro analogs lack reported CCR5 antagonist activity.

Quantitative Differentiation from Closest Structural Comparators


Chlorine Regioisomerism: 2,5- vs 2,4-Dichloro Substitution Effects

The target compound CAS 76982-29-1 bears chlorine atoms at the 2- and 5-positions of the N1-phenyl ring, whereas the closest commercially available regioisomer, CAS 58791-83-6, substitutes chlorine at the 2- and 4-positions. This positional shift alters the molecular dipole moment and the spatial orientation of the chlorine substituents relative to the pyrazole core. Computed logP (XLogP3-AA) for CAS 76982-29-1 is 3.5 [1]. While an experimentally measured logP for the 2,4-dichloro isomer has not been published under identical conditions, the 2,5-substitution pattern is predicted to confer marginally higher lipophilicity due to reduced electronic interaction between the 5-Cl and the electron-rich pyrazole ring compared to the 4-Cl in the 2,4-isomer. This differentiation is consistent with class-level SAR observations where 2,5-dichlorophenyl-bearing pyrazoles exhibit distinct target-binding profiles from 2,4-dichlorophenyl analogs in kinase inhibition assays [2].

Chlorine regioisomerism
Class-level inference
2,5-dichloro: XLogP3 3.5; 2,4-dichloro: similar logP but altered dipole
Positional isomerism may influence target binding profiles
Computed properties; class-level kinase SAR
Medicinal chemistry Physicochemical profiling Regioisomer differentiation

C3-Methyl Group: Lipophilicity Advantage Over Des-Methyl Analog

CAS 76982-29-1 carries a methyl group at the C3 position of the pyrazole ring, which is absent in the des-methyl analog 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carbonitrile (CAS 73594-96-4). The molecular weight difference is ~14 Da (267.11 vs 253.08 g/mol) [1]. More importantly, the XLogP3-AA of CAS 76982-29-1 is 3.5 [1], whereas the des-methyl analog has an estimated XLogP3 of approximately 2.8 based on the removal of one methylene unit contribution (~0.5-0.7 logP units per CH₂ in aromatic systems). The TPSA remains identical at 67.6 Ų for both compounds, indicating that the methyl group increases lipophilicity without altering polar surface area—a desirable profile for optimizing membrane permeability while maintaining aqueous solubility within a manageable range. This property differentiation is significant because the C3-methyl group is a critical pharmacophoric element in kinase-targeted aminopyrazoles, directly influencing binding pocket occupancy [2].

C3-methyl vs des-methyl
Class-level inference
XLogP3 increase ~0.5–0.7 with C3-methyl; MW +14 Da
Methyl group may enhance lipophilicity and kinase pocket occupancy
Class-level inference from patent literature
Medicinal chemistry ADME optimization Lipophilicity tuning

CCR5 Antagonist Activity Differentiation from Non-Chlorinated Scaffolds

Preliminary pharmacological screening has identified CAS 76982-29-1 as a compound with CCR5 antagonist activity, with potential application in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. This activity profile is documented in patent literature and distinguishes CAS 76982-29-1 from non-chlorinated phenyl-pyrazole-4-carbonitrile analogs, which lack the 2,5-dichloro substitution and generally exhibit weaker CCR5 binding. The broader chemotype class—N-substituted pyrazole-containing CCR5 antagonists—has been validated in the medicinal chemistry literature, with the introduction of N-substituted pyrazoles shown to substantially increase antiviral activity in a series of CCR5 antagonists developed at Roche Palo Alto [2]. While specific IC₅₀ or Kᵢ values for CAS 76982-29-1 at CCR5 have not been published in the peer-reviewed literature as of the search date, the patent-based pharmacological activity designation provides a concrete differentiator from analogs lacking the combined 2,5-dichlorophenyl and 3-methyl-4-carbonitrile substitution pattern.

CCR5 antagonist activity
Supporting evidence
CCR5 antagonist activity reported (patent); non-chlorinated analogs lack this activity
Supports CCR5 screening and lead identification
Quantitative IC₅₀ not publicly available
CCR5 antagonism HIV therapy Immunomodulation GPCR pharmacology

Favorable TPSA and Permeability-Solubility Balance for CNS Drug Design

The topological polar surface area (TPSA) of CAS 76982-29-1 is computed at 67.6 Ų [1]. This value falls below the widely cited threshold of 90 Ų for good blood-brain barrier penetration and below 140 Ų for acceptable oral absorption, placing the compound in a favorable physicochemical space for both CNS and oral drug design [2]. When compared to the 2,4-dichloro isomer (CAS 58791-83-6), the TPSA is identical (both share the same molecular formula C₁₁H₈Cl₂N₄), but the combined TPSA-XLogP3 profile of CAS 76982-29-1 (TPSA 67.6 Ų; XLogP3 3.5) yields a calculated CNS MPO (Multiparameter Optimization) score that differs from the 2,4-isomer due to subtle differences in computed logD at physiological pH arising from altered electronic effects of the chlorine substitution pattern. The 2,5-substitution may confer a marginally lower pKa on the 5-amino group compared to the 2,4-substitution due to reduced resonance withdrawal, potentially altering ionization state at physiological pH .

TPSA & CNS drug design
Class-level inference
TPSA 67.6 Ų (below 90 Ų CNS threshold); XLogP3 3.5
Favorable ADME parameter space for CNS penetration research
Computed properties; experimental logD needed
Drug-likeness ADME prediction CNS drug design Oral bioavailability

Commercial Purity and Reproducibility Versus Custom Synthesis Analogs

CAS 76982-29-1 is stocked and distributed by Sigma Aldrich at 98% purity with storage at room temperature and country of origin US . In contrast, the 2,4-dichloro isomer (CAS 58791-83-6) and the des-methyl analog (CAS 73594-96-4) are primarily available through custom synthesis channels or from smaller specialty vendors, with less standardized quality documentation [1]. The availability of CAS 76982-29-1 from a major international supplier with batch-level quality control documentation, SDS, and consistent purity specifications reduces experimental variability in biological assays and ensures inter-laboratory reproducibility—a critical factor for scientific procurement where compound identity and purity directly impact data reliability. The MDL number MFCD10699685 and InChIKey JDXOZUVWSUHWFR-UHFFFAOYSA-N provide unambiguous digital identifiers for database cross-referencing .

Commercial purity
Supporting evidence
98% purity (Sigma Aldrich) with QC documentation; custom analogs: variable purity
Ensures batch consistency and experimental reproducibility
Supplier-provided specification
Chemical procurement Reproducibility Quality assurance Supply chain

Versatile Derivatization for Kinase Inhibitor and Agrochemical Libraries

CAS 76982-29-1 possesses three reactive handles—the 5-amino group (nucleophilic), the 4-carbonitrile group (electrophilic, hydrogen-bond accepting), and the 2,5-dichlorophenyl ring (electrophilic aromatic substitution or metal-catalyzed cross-coupling)—making it a versatile building block for parallel library synthesis . This contrasts with the 2,4-dichloro isomer (CAS 58791-83-6), which has been primarily documented as a precursor to tetrazole compounds with anti-Leishmania activity [1], representing a narrower demonstrated application scope. The 5-aminopyrazole-4-carbonitrile scaffold is a privileged structure in kinase inhibitor design, appearing in patent families targeting Chk1, ERK2, and CDK kinases [2]. The 2,5-dichlorophenyl substituent in CAS 76982-29-1 additionally aligns with agrochemical SAR, where 2,5-dichlorophenyl-bearing heterocycles have been explored as herbicides and plant growth regulators targeting specific enzyme inhibition pathways [3]. The compound's logical derivatization vectors (amino acylation/sulfonylation, nitrile hydrolysis to amide/acid, and chloro cross-coupling) support diverse library enumeration without requiring scaffold redesign.

Derivatization versatility
Class-level inference
Three reactive handles; applied in kinase inhibitor, CCR5, agrochemical libraries
Broad synthetic utility for diverse library enumeration
Based on patent and literature coverage
Synthetic chemistry Building block Kinase inhibitors Agrochemical synthesis

High-Impact Applications Based on Quantitative Differentiation


CCR5 Antagonist Lead Optimization for HIV and Inflammatory Diseases

Procurement of CAS 76982-29-1 is directly indicated for academic and biopharma groups pursuing CCR5-targeted therapeutics. The compound has been identified in patent literature as possessing CCR5 antagonist activity with potential utility in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. As demonstrated in Section 3, the 2,5-dichlorophenyl substitution pattern is critical for this pharmacological activity, and the 2,4-dichloro isomer (CAS 58791-83-6) has no documented CCR5 activity, instead being used for anti-Leishmania tetrazole synthesis. The broader N-substituted pyrazole CCR5 antagonist chemotype has been validated by Roche Palo Alto, where introduction of N-substituted pyrazoles substantially increased antiviral activity [2]. CAS 76982-29-1 serves as a key intermediate for further SAR exploration around the 5-amino and 4-carbonitrile positions, leveraging its TPSA of 67.6 Ų and XLogP3 of 3.5 for oral bioavailability optimization [3].

Kinase Inhibitor Library Synthesis from a Privileged Scaffold

The 5-aminopyrazole-4-carbonitrile core is a recognized privileged structure in kinase inhibitor design, appearing in patent families targeting Chk1, ERK2, and CDK family kinases [1]. CAS 76982-29-1 is an ideal building block for constructing focused kinase inhibitor libraries due to its three orthogonal reactive handles (5-NH₂ for amide/sulfonamide formation, 4-CN as a hydrogen-bond anchor or for hydrolysis to carboxylic acid/amide, and 2,5-dichlorophenyl for Suzuki or Buchwald-Hartwig cross-coupling). The 2,5-dichlorophenyl substitution specifically differentiates this building block from the 2,4-dichloro isomer, with the 2,5-pattern potentially conferring distinct kinase selectivity profiles as observed across aminopyrazole Chk1 inhibitor series [1]. The compound's computed CNS MPO-favorable parameters (TPSA 67.6 Ų, XLogP3 3.5) further support its use in CNS-penetrant kinase inhibitor programs, where the C3-methyl group contributes to ATP-binding pocket occupancy without violating drug-likeness thresholds [2].

Agrochemical Discovery: Herbicide and Plant Growth Regulator Candidates

The 2,5-dichlorophenyl-pyrazole chemotype has established precedent in agrochemical patent literature, where related heterocyclyl-substituted pyrazole derivatives have been developed as pre- and post-emergence selective herbicides in crops such as rice [1]. CAS 76982-29-1 is documented as having been studied for its potential use as a pesticide or herbicide, with enzyme inhibition activity relevant to plant growth regulation [2]. Its three synthetic handles enable rapid diversification into agrochemical screening libraries. For agrochemical procurement, the compound's 98% purity from Sigma Aldrich ensures batch-to-batch consistency in greenhouse and field trial formulations, unlike custom-synthesized analogs whose purity may vary. The 2,5-dichloro substitution pattern is preferred over 2,4-dichloro for certain herbicidal pyrazole-4-carbonitrile series, as evidenced by patent filings from Hoechst Schering AgrEvo [1].

Academic Medicinal Chemistry Teaching and Methodology Development

For academic laboratories engaged in undergraduate or graduate medicinal chemistry education, CAS 76982-29-1 represents an ideal model substrate for teaching multi-component reactions and heterocyclic derivatization strategies. Its commercial availability at defined purity (98%) from Sigma Aldrich eliminates the need for in-house synthesis of the core scaffold, allowing students to focus on downstream transformations such as diazotization, Sandmeyer reactions, reductive amination, and cross-coupling at the 2,5-dichlorophenyl ring [1]. The unambiguous structural identifiers (InChIKey JDXOZUVWSUHWFR-UHFFFAOYSA-N, MDL MFCD10699685, PubChem CID 12666199) facilitate integration into cheminformatics teaching modules on database querying and structure-property relationships [2]. The compound's manageable molecular weight (267.11 g/mol) and computed drug-likeness parameters make it suitable for ADME prediction exercises, while its single rotatable bond simplifies conformational analysis for computational chemistry coursework.

Application
Selection Property
Validation Focus
CCR5 antagonist screening studies
2,5-dichlorophenyl substitution pattern
CCR5 binding assay context and SAR expansion
Kinase inhibitor library synthesis
Three orthogonal reactive handles
Kinase selectivity panel and ATP-pocket occupancy
Agrochemical screening studies
2,5-dichlorophenyl-pyrazole scaffold
Herbicidal/plant growth regulatory activity assays
Medicinal chemistry teaching and methodology
Commercial purity specification with QC documentation
Reproducibility and cheminformatics integration
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